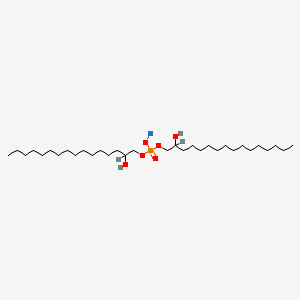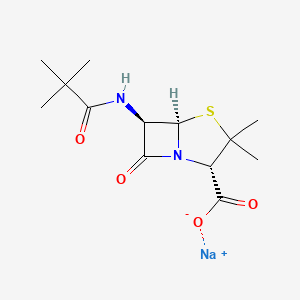![molecular formula C13H19NO2 B1629375 2-[(3-Methoxyphenoxy)methyl]piperidine CAS No. 946727-56-6](/img/structure/B1629375.png)
2-[(3-Methoxyphenoxy)methyl]piperidine
Vue d'ensemble
Description
“2-[(3-Methoxyphenoxy)methyl]piperidine” is a biochemical used for proteomics research . It has a molecular formula of C13H19NO2 and a molecular weight of 221.3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC1=CC(=CC=C1)OCC2CCCCN2 . This notation represents the structure of the molecule in terms of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.3 and a molecular formula of C13H19NO2 . It is a liquid at room temperature .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
2-[(3-Methoxyphenoxy)methyl]piperidine derivatives are explored for their potential in drug discovery and medicinal chemistry due to their unique structural features. For instance, a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and evaluated for their pharmacological and antitumor assays. Among these, compound 5b was identified as a potent and selective c-Met/ALK dual inhibitor, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models without adverse effects, indicating its potential as a cancer therapeutic agent (Li et al., 2013).
Analytical Toxicology and Forensic Science
In the realm of analytical toxicology and forensic science, this compound derivatives have been examined in the context of new psychoactive substances (NPS). For example, 2-methoxydiphenidine (MXP), a derivative of this compound, has been identified in fatalities involving its use, highlighting the importance of understanding its pharmacokinetics and metabolism for forensic investigations and the development of analytical methods for its detection (Elliott et al., 2015).
Corrosion Inhibition
On the industrial front, derivatives of this compound have been investigated for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This research provides insights into the development of more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-4-7-13(9-12)16-10-11-5-2-3-8-14-11/h4,6-7,9,11,14H,2-3,5,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWOJRISFKPSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640930 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-56-6 | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)

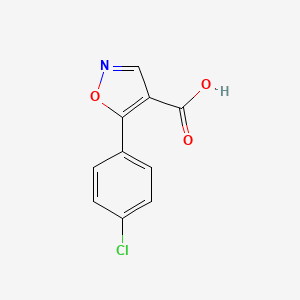
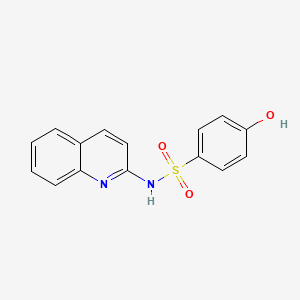
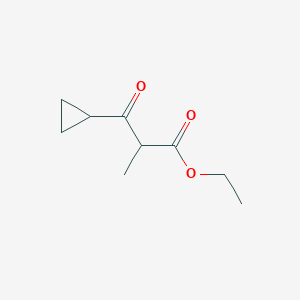
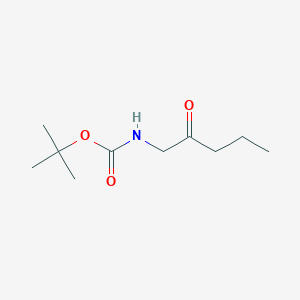
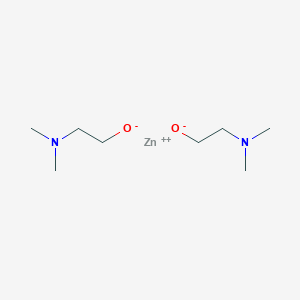
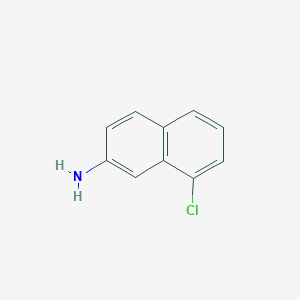
![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)

